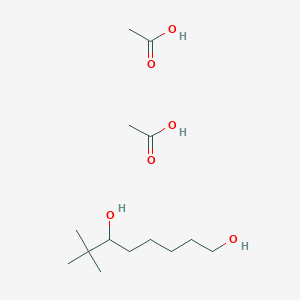
Acetic acid;7,7-dimethyloctane-1,6-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;7,7-dimethyloctane-1,6-diol is an organic compound that combines the properties of acetic acid and a diol Acetic acid is a well-known weak organic acid with the chemical formula CH3COOH, commonly used in various industrial and laboratory applications The compound 7,7-dimethyloctane-1,6-diol is a diol, meaning it contains two hydroxyl groups (-OH) attached to its carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;7,7-dimethyloctane-1,6-diol can be achieved through several methods. One common approach involves the esterification of acetic acid with 7,7-dimethyloctane-1,6-diol. This reaction typically requires a catalyst, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion. The reaction can be represented as follows:
CH3COOH+HOCH2(CH2)5C(CH3)2CH2OH→CH3COOCH2(CH2)5C(CH3)2CH2OH+H2O
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow reactors and the use of advanced catalysts to optimize yield and purity. The specific conditions and equipment used can vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;7,7-dimethyloctane-1,6-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Halogenated compounds or alkylated derivatives.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and proteins.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of acetic acid;7,7-dimethyloctane-1,6-diol depends on its specific application and the target molecules it interacts with. In general, the hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their structure and function. The acetic acid moiety can act as a weak acid, donating protons and participating in acid-base reactions.
Comparison with Similar Compounds
Similar Compounds
7,7-Dimethyloctane-1,6-diol: A diol with similar structural features but lacking the acetic acid moiety.
Acetic acid: A simple carboxylic acid without the diol component.
Other diols: Compounds like 1,2-ethanediol (ethylene glycol) and 1,3-propanediol, which have different carbon chain lengths and substitution patterns.
Uniqueness
Acetic acid;7,7-dimethyloctane-1,6-diol is unique due to the combination of acetic acid and a diol in a single molecule. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its individual components.
Properties
CAS No. |
116431-03-9 |
|---|---|
Molecular Formula |
C14H30O6 |
Molecular Weight |
294.38 g/mol |
IUPAC Name |
acetic acid;7,7-dimethyloctane-1,6-diol |
InChI |
InChI=1S/C10H22O2.2C2H4O2/c1-10(2,3)9(12)7-5-4-6-8-11;2*1-2(3)4/h9,11-12H,4-8H2,1-3H3;2*1H3,(H,3,4) |
InChI Key |
IUTMEWWJTXMHOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(=O)O.CC(C)(C)C(CCCCCO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















